molecular formula C23H28N2O4 B2444982 1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034311-69-6

1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Cat. No. B2444982
M. Wt: 396.487
InChI Key: VLEOAOTYANYCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one involves the synthesis of the azetidine ring, followed by the coupling of the azetidine ring with the pyridine ring, and finally the introduction of the cyclopropyl group and the isopropylphenoxyacetyl group.

Starting Materials
4-isopropylphenol, 2-bromoacetyl chloride, 3-aminotetrahydrofuran, 6-methyl-2-pyridone, cyclopropylmagnesium bromide, triethylamine, diisopropylethylamine, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, dichloromethane, ethyl acetate, methanol, wate

Reaction
Step 1: Synthesis of 1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-ol, a. To a solution of 4-isopropylphenol (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) and 4-dimethylaminopyridine (0.1 eq) at 0°C., b. Slowly add 2-bromoacetyl chloride (1.1 eq) dropwise to the reaction mixture and stir at room temperature for 2 hours., c. Add water to the reaction mixture and extract with dichloromethane. Dry the organic layer over sodium sulfate and concentrate the solution under reduced pressure to obtain 1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-ol., Step 2: Synthesis of 1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl 6-methyl-2-pyridone, a. To a solution of 1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-ol (1.0 eq) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (1.1 eq) and diisopropylethylamine (2.0 eq) at 0°C., b. Slowly add 6-methyl-2-pyridone (1.1 eq) dropwise to the reaction mixture and stir at room temperature for 12 hours., c. Filter the precipitate and wash with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain 1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl 6-methyl-2-pyridone., Step 3: Synthesis of 1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one, a. To a solution of 1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl 6-methyl-2-pyridone (1.0 eq) in methanol, add cyclopropylmagnesium bromide (1.1 eq) dropwise at 0°C., b. Stir the reaction mixture at room temperature for 12 hours., c. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate the solution under reduced pressure to obtain 1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one.

properties

IUPAC Name

1-cyclopropyl-6-methyl-4-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-15(2)17-4-8-19(9-5-17)28-14-23(27)24-12-21(13-24)29-20-10-16(3)25(18-6-7-18)22(26)11-20/h4-5,8-11,15,18,21H,6-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEOAOTYANYCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)COC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

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